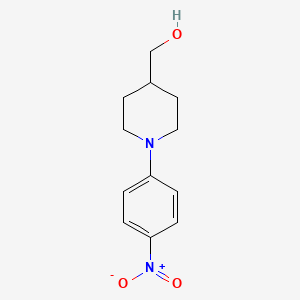

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

Description

(1-(4-Nitrophenyl)piperidin-4-yl)methanol is a piperidine-derived compound featuring a nitro-substituted phenyl group at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring. The nitro group confers strong electron-withdrawing properties, influencing the compound’s electronic structure, solubility, and biological interactions.

Properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPUSPBJFCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634256 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471937-85-6 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reaction with 4-Fluoro-1-nitrobenzene:

- A solution of 4-fluoro-1-nitrobenzene in dimethyl sulfoxide is prepared, and 4-piperidinemethanol is added.

- The reaction mixture is agitated at 80°C for 1 hour, then cooled and poured into water.

- The yellow precipitate formed is filtered, washed with water, and dried to obtain the product as a white powder with a yield of 99% .

-

Reaction with 1-Fluoro-4-nitrobenzene:

- A solution of 1-fluoro-4-nitrobenzene and 4-piperidinemethanol in N,N-dimethylformamide is prepared, and potassium carbonate is added.

- The mixture is stirred at 80°C for 15 hours, then cooled to room temperature.

- The mixture is poured into ice-water, stirred, and the solid is filtered, washed with water, and dried to give the product with a yield of 83.8% .

Chemical Reactions Analysis

Types of Reactions:

-

Reduction:

- The nitro group in (1-(4-Nitrophenyl)piperidin-4-yl)methanol can undergo reduction to form the corresponding amine.

- Common reagents: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

-

Oxidation:

- The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Common reagents: Chromium trioxide in acetic acid or potassium permanganate in water.

-

Substitution:

- The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

- Common reagents: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

- Reduction of the nitro group forms (1-(4-Aminophenyl)piperidin-4-yl)methanol.

- Oxidation of the hydroxymethyl group forms (1-(4-Nitrophenyl)piperidin-4-yl)formaldehyde or (1-(4-Nitrophenyl)piperidin-4-yl)carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its pharmacological properties, particularly its potential as a drug candidate targeting various biological pathways. Its structure allows for interactions with specific biological molecules, making it a valuable compound in the development of pharmaceuticals.

Pharmacological Properties

- Mechanism of Action : As a derivative of organic ketones, it may interact similarly to other ketone derivatives, although specific mechanisms remain under investigation.

- Biological Activity : Preliminary studies suggest that it may exhibit significant activity against certain biological targets, which could be exploited in drug development .

Synthesis and Chemical Reactions

The compound can undergo various chemical transformations:

- Reduction : The nitro group can be reduced to an amine, using reagents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, using reagents such as chromium trioxide or potassium permanganate.

- Substitution : The nitro group can be substituted through nucleophilic aromatic substitution reactions.

Case Studies

Several case studies highlight the compound's potential applications:

- Case Study 1 : A study demonstrated the synthesis of (1-(4-Nitrophenyl)piperidin-4-yl)methanol as a key intermediate in the production of anticoagulants like Apixaban, showcasing its utility in pharmaceutical synthesis .

- Case Study 2 : Research into its biological activity revealed that derivatives of this compound could serve as potent inhibitors in cancer therapy, particularly when combined with other therapeutic agents .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1-(4-Aminophenyl)piperidin-4-yl)methanol | Amino group instead of nitro | Different reactivity and activity |

| (1-(4-Nitrophenyl)piperidin-3-yl)methanol | Hydroxymethyl on 3-position | Varies in physical properties |

The unique combination of the nitrophenyl and hydroxymethyl groups in (1-(4-Nitrophenyl)piperidin-4-yl)methanol imparts distinctive reactivity and biological activity compared to its analogs .

Mechanism of Action

Molecular Targets and Pathways:

- The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.

- The piperidine ring can interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system.

- The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The piperidinyl methanol core is common among analogues, but substituent variations on the aromatic ring or piperidine nitrogen significantly alter physicochemical and biological properties.

Table 1: Key Structural Variations and Their Impacts

Antiparasitic Activity

Alcohol analogues with halogenated benzyl groups (e.g., 4-fluoro, 3,4-dichloro) exhibit potent antiparasitic activity. For example:

- [1-(4-Fluorobenzyl)piperidin-4-yl][4-FP]methanol: IC₅₀ = 1.03 µg/mL (resistant strain), 2.51 µg/mL (sensitive strain) .

- The target compound’s nitro group may enhance oxidative stress in parasites, though direct activity data are pending.

Physicochemical Properties

- Solubility: The nitro group reduces solubility compared to amino () or methoxy () analogues.

- Lipophilicity: The target compound’s logP is likely higher than amino-substituted analogues but lower than halogenated derivatives (e.g., 4-bromo in ).

- Metabolic Stability : Nitro groups may resist Phase I oxidation but could form reactive metabolites, necessitating comparative toxicity studies .

Biological Activity

(1-(4-Nitrophenyl)piperidin-4-yl)methanol is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 4-nitrophenyl group and a hydroxymethyl group. Its chemical formula is , and it has been noted for its solubility in organic solvents such as alcohol and ether, but low solubility in water . This solubility profile suggests that its bioavailability may be influenced by the formulation used in therapeutic applications.

The biological activity of (1-(4-Nitrophenyl)piperidin-4-yl)methanol can be attributed to its interaction with various biological targets. As a derivative of organic ketones, it may exhibit similar reactivity patterns, potentially influencing enzymatic pathways or receptor interactions. However, specific molecular and cellular effects remain largely unexplored.

Mode of Action

- Target Interaction : The compound's nitrophenyl group may facilitate interactions with proteins involved in signaling pathways, possibly affecting cell proliferation and apoptosis.

- Pharmacokinetics : Due to its solubility characteristics, the compound may demonstrate variable efficacy depending on the biological environment.

Anticancer Activity

Recent studies have highlighted the potential of (1-(4-Nitrophenyl)piperidin-4-yl)methanol as an anticancer agent. In vitro assays have shown that derivatives of this compound can inhibit the growth of various cancer cell lines:

These findings suggest that modifications to the piperidine structure can enhance potency against specific cancer types.

Neuroprotective Effects

Preliminary research indicates that compounds similar to (1-(4-Nitrophenyl)piperidin-4-yl)methanol may exhibit neuroprotective properties. For instance, studies on related piperidine derivatives have shown promise in models of neurodegeneration, potentially through mechanisms involving oxidative stress reduction .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of (1-(4-Nitrophenyl)piperidin-4-yl)methanol and evaluated their antiproliferative activity across a panel of cancer cell lines. Compounds showed varying degrees of efficacy, with some achieving significant growth inhibition at low concentrations .

- Structural Analysis : Research has indicated that the molecular stacking of this compound allows for hydrogen bonding interactions that may enhance its biological activity . This structural insight is critical for future drug design efforts.

Q & A

Q. What are the optimal synthetic routes for (1-(4-Nitrophenyl)piperidin-4-yl)methanol?

- Methodological Answer : A two-step approach is commonly employed: (i) Nucleophilic substitution : React 4-nitrophenyl halides with piperidin-4-ylmethanol derivatives under basic conditions (e.g., NaHCO₃, KI) to form the piperidine-nitrophenyl linkage. Reaction optimization may require refluxing in toluene/water biphasic systems to enhance yield (e.g., 90% yield observed in analogous piperidinylmethanol syntheses) . (ii) Reduction : Use reducing agents like DIBAL-H in THF at low temperatures (-10°C to rt) to selectively reduce ester intermediates to the primary alcohol without affecting the nitro group .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, EtOAc/hexane gradients) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for axial/equatorial protons), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and the methanol group (δ 4.0–4.5 ppm). Compare with analogous compounds like 1-(4-t-butylphenyl)piperidin-4-yl derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS. For C₁₂H₁₅N₂O₃, expect [M+H]⁺ at m/z 235.2 (exact mass varies by substituents) .

- FT-IR : Identify O-H stretching (~3200–3400 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (Ar/N₂) at -20°C to prevent degradation. The nitro group is sensitive to light, and the alcohol moiety may oxidize under ambient conditions. Use stabilizers like BHT (0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions between the nitrophenyl-piperidinylmethanol scaffold and target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding (methanol group) and π-π stacking (nitrophenyl ring) .

- QSAR Modeling : Train models on derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) to predict bioactivity. Validate with in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For antimicrobial assays, use CLSI/MIC guidelines .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements. For example, nitro group reduction to amines can alter toxicity profiles .

Q. How can the nitro group be selectively modified for targeted drug delivery?

- Methodological Answer :

- Catalytic Reduction : Employ Pd/C or NaBH₄/CuSO₄ systems to reduce the nitro group to an amine, enabling conjugation with PEG linkers or fluorescent tags. Optimize solvent systems (e.g., MeOH/H₂O) to prevent over-reduction .

- Click Chemistry : Post-reduction, introduce azide or alkyne handles for Cu(I)-catalyzed cycloaddition with targeting moieties (e.g., folate, antibodies) .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Methodological Answer :

- ADME Profiling : Assess oral bioavailability in rodent models via LC-MS quantification of plasma concentrations. Note that the piperidine ring may enhance blood-brain barrier penetration .

- Metabolite Identification : Use microsomal assays (e.g., rat liver S9 fractions) to identify phase I/II metabolites. Monitor for nitroso intermediates, which may require toxicity mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.